molecular formula C7H8BrClN2 B12463883 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine

5-bromo-6-chloro-N,N-dimethylpyridin-3-amine

Cat. No.: B12463883
M. Wt: 235.51 g/mol
InChI Key: AKUUSACOMNBVCO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H8BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions, respectively, and two methyl groups attached to the nitrogen atom at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine typically involves the halogenation of pyridine derivatives followed by N,N-dimethylation. One common method includes the bromination and chlorination of pyridine to introduce the halogen atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using bromine and chlorine gas under controlled conditions. The subsequent N,N-dimethylation can be achieved using dimethylamine in the presence of a suitable catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .

Scientific Research Applications

5-Bromo-6-chloro-N,N-dimethylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The presence of halogen atoms and dimethyl groups can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloropyridin-2-amine: Similar structure but lacks the dimethyl groups.

    5-Bromo-2-(dimethylamino)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    6-Bromo-N,N-dimethylpyridin-3-amine: Similar but lacks the chlorine atom.

Uniqueness

The uniqueness of 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

5-bromo-6-chloro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H8BrClN2/c1-11(2)5-3-6(8)7(9)10-4-5/h3-4H,1-2H3

InChI Key

AKUUSACOMNBVCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

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